2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide is a chemical compound characterized by its unique molecular structure and potential applications in scientific research. The compound is identified by the Chemical Abstracts Service number 392703-17-2 and has a molecular formula of CHNOS, corresponding to a molecular weight of approximately 368.45 g/mol . This compound is notable for its thioether linkage and the presence of a diphenyloxazole moiety, which may contribute to its biological activity.
2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide belongs to the class of thioacetamides and is classified based on its functional groups as an acetamide derivative. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The synthesis of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide typically involves multi-step synthetic routes that may include:
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and purification methods (such as column chromatography or recrystallization) are critical for achieving high yields and purity .
The compound's structural formula indicates the presence of several functional groups:
This combination suggests potential interactions with biological targets.
The compound can participate in various chemical reactions, including:
Technical details such as reaction conditions (pH, temperature, catalysts) are crucial for optimizing these transformations .
The physical properties of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide include:
Chemical properties include:
Relevant data from stability studies would provide insights into handling and application .
The primary applications of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide lie in:
Further research into its pharmacological properties could lead to significant advancements in drug development .
Oxazole derivatives have evolved from natural product isolates to indispensable scaffolds in modern medicinal chemistry. The first oxazole-containing natural product, annuloline, was isolated in 1948 from Lolium multiflorum grasses, demonstrating early biological significance [5]. This discovery catalyzed extensive research into synthetic oxazole compounds, culminating in numerous clinically approved drugs. The oxazole ring—a five-membered heterocycle featuring oxygen and nitrogen atoms separated by a carbon atom—confers exceptional structural versatility and metabolic stability, enabling diverse biological interactions [1]. By the late 20th century, oxazole derivatives like ditazole (platelet aggregation inhibitor) and oxaprozin (COX-2 inhibitor) established the scaffold's therapeutic value through their distinct mechanisms of action [1]. Contemporary drug development continues exploiting this nucleus, with over 20 FDA-approved drugs now containing oxazole or benzoxazole components targeting conditions ranging from bacterial infections to metabolic disorders [1] [5]. The structural evolution reflects strategic molecular optimizations: Early derivatives focused on simple substitutions, while modern designs incorporate complex hybrid architectures like oxazole-thioacetamide conjugates to enhance target specificity and pharmacokinetic profiles.
Table 1: Clinically Approved Oxazole-Containing Drugs and Therapeutic Applications
Drug Name | Core Oxazole Structure | Therapeutic Category | Biological Target |
---|---|---|---|
Linezolid | 1,2-Oxazole | Antibacterial (Gram-positive) | Bacterial ribosome |
Sulfafurazole | 1,2-Oxazole | Antibacterial | Dihydropteroate synthase |
Oxaprozin | 1,3-Oxazole | Anti-inflammatory | COX-2 enzyme |
Mubritinib | 1,3-Oxazole | Anticancer (Tyrosine kinase) | EGFR/VEGFR kinases |
Ditazole | 1,3-Oxazole | Antiplatelet therapy | Platelet aggregation pathways |
The thioacetamide moiety (–NH–C(=S)–CH₃) represents a critically underutilized pharmacophore in medicinal chemistry, despite its demonstrated capacity to enhance molecular interactions through sulfur-mediated bonding. Crystallographic studies reveal that the thiocarbonyl sulfur exhibits a distinct polarization (C–S bond length ≈1.68 Å, C–N bond length ≈1.31 Å), creating an electrophilic center primed for nucleophilic attack or coordination bonding [3]. This facilitates irreversible interactions with cysteine residues in enzymatic active sites—a mechanism exploited by antiviral hybrids like imidazole-thioacetamide conjugates that inhibit HIV-1 reverse transcriptase through covalent bonding to Cys280 residues [6]. Beyond covalent inhibition, the thioacetamide group engages in multidirectional hydrogen bonding: The N–H proton functions as a hydrogen bond donor, while the thiocarbonyl sulfur acts as a moderate hydrogen bond acceptor, enabling simultaneous interactions with multiple amino acid residues [3] [6]. This dual functionality significantly enhances binding affinity, as evidenced by thioacetamide-containing DNA gyrase inhibitors that achieve IC₅₀ values below 200 nM—superior to many oxygen-based analogs [4]. When hybridized with oxazole scaffolds, the thioacetamide linker provides conformational flexibility while maintaining planarity across the thiocarbonyl group, permitting optimal orientation for target engagement [4] [6].
The 4,5-diphenyloxazole architecture delivers exceptional pharmacological advantages through a synergistic combination of planar heterocyclic core and hydrophobic substituents. X-ray crystallography confirms the oxazole ring and phenyl rings adopt near-coplanar conformations, enabling π-stacking interactions with aromatic residues in enzyme binding pockets [2] [5]. This structural feature proved critical in the development of NPP1/NPP3 inhibitors, where biphenyl-oxazole derivatives achieved submicromolar IC₅₀ values against nucleotide pyrophosphatase/phosphodiesterase enzymes—targets implicated in diabetes, cancer metastasis, and osteoarthritis [5]. The phenyl substituents at C4 and C5 provide steric bulk that selectively fills hydrophobic pockets in biological targets, as demonstrated by 4,5-diphenyloxazole derivatives exhibiting 10-50 fold greater potency than monosubstituted analogs against EGFR kinase [1] [7]. Additionally, these aromatic systems confer metabolic stability by shielding the oxazole ring from oxidative degradation, significantly extending plasma half-lives [1] [5]. Systematic comparisons of oxazole substitution patterns reveal that diphenyl derivatives consistently outperform alkyl- or heteroaryl-substituted counterparts in anticancer and antimicrobial assays, validating their privileged status in scaffold design [1] [7].
Table 2: Biological Activity Comparison of Diphenyloxazoles vs. Other Substituted Oxazoles
Oxazole Type | Antimicrobial Activity (Avg. MIC, μg/mL) | Anticancer Activity (Avg. GI₅₀, μM) | Enzyme Inhibition (Avg. IC₅₀, μM) |
---|---|---|---|
4,5-Diphenyloxazoles | 2.5-5.0 | 0.03-0.05 | 0.15-17.2 (NPP1/NPP3) |
4-Aryl-5-alkyloxazoles | 10-25 | 0.5-2.0 | 50-100 |
5-Aryloxazoles | 15-30 | 1.0-5.0 | 75-200 |
Unsubstituted oxazoles | >100 | >10 | >500 |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0